molecular formula C23H18N2O6S B14101318 1-(3,4-Dimethoxyphenyl)-6-methoxy-2-(1,3-thiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione

1-(3,4-Dimethoxyphenyl)-6-methoxy-2-(1,3-thiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione

Cat. No.: B14101318
M. Wt: 450.5 g/mol
InChI Key: FVVFPNPSBDSMDV-UHFFFAOYSA-N
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Description

1-(3,4-Dimethoxyphenyl)-6-methoxy-2-(1,3-thiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione is a complex organic compound that features a unique combination of functional groups, including methoxyphenyl, thiazole, and chromeno-pyrrole-dione moieties. This compound is of interest due to its potential biological activities and applications in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3,4-Dimethoxyphenyl)-6-methoxy-2-(1,3-thiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione typically involves multi-step organic reactions. One common approach is the condensation of 3,4-dimethoxybenzaldehyde with 2-aminothiazole, followed by cyclization and oxidation steps to form the chromeno-pyrrole-dione core. The reaction conditions often include the use of catalysts, solvents, and controlled temperatures to ensure high yields and purity of the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the synthesis process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for industrial applications to minimize costs and environmental impact.

Chemical Reactions Analysis

Types of Reactions

1-(3,4-Dimethoxyphenyl)-6-methoxy-2-(1,3-thiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinone derivatives.

    Reduction: Reduction reactions can yield hydroquinone derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic rings and thiazole moiety.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired products .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinone derivatives, while substitution reactions can introduce various functional groups into the aromatic rings or thiazole moiety.

Scientific Research Applications

1-(3,4-Dimethoxyphenyl)-6-methoxy-2-(1,3-thiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-(3,4-Dimethoxyphenyl)-6-methoxy-2-(1,3-thiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione involves its interaction with various molecular targets and pathways. The compound can bind to specific enzymes and receptors, modulating their activity and leading to biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammation or cancer cell proliferation, thereby exerting anti-inflammatory or anticancer effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(3,4-Dimethoxyphenyl)-6-methoxy-2-(1,3-thiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its ability to undergo diverse chemical reactions and its potential for various scientific applications make it a valuable compound for research and development .

Properties

Molecular Formula

C23H18N2O6S

Molecular Weight

450.5 g/mol

IUPAC Name

1-(3,4-dimethoxyphenyl)-6-methoxy-2-(1,3-thiazol-2-yl)-1H-chromeno[2,3-c]pyrrole-3,9-dione

InChI

InChI=1S/C23H18N2O6S/c1-28-13-5-6-14-16(11-13)31-21-18(20(14)26)19(25(22(21)27)23-24-8-9-32-23)12-4-7-15(29-2)17(10-12)30-3/h4-11,19H,1-3H3

InChI Key

FVVFPNPSBDSMDV-UHFFFAOYSA-N

Canonical SMILES

COC1=CC2=C(C=C1)C(=O)C3=C(O2)C(=O)N(C3C4=CC(=C(C=C4)OC)OC)C5=NC=CS5

Origin of Product

United States

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